molecular formula C18H19F3N4O2 B2391751 (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 946323-67-7

(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No. B2391751
M. Wt: 380.371
InChI Key: FEZDDIUOKDGZPI-UHFFFAOYSA-N
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Description

(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H19F3N4O2 and its molecular weight is 380.371. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A new series of compounds, including variations of the specified chemical structure, have been synthesized to evaluate their potential in biological applications. These compounds have shown significant antibacterial activity against various human pathogenic bacteria, indicating their potential for further development as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018). Additionally, studies involving the synthesis of pyridine derivatives have highlighted their variable and modest antimicrobial activity, establishing a foundation for the development of new therapeutic agents (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction and Antagonistic Activities

Research on the molecular interaction of related compounds with cannabinoid receptors has provided insights into their binding affinities and conformational preferences. This understanding contributes to the development of selective antagonists for therapeutic purposes (Shim et al., 2002). The discovery of potent antagonists for G protein-coupled receptors, such as NPBWR1 (GPR7), highlights the relevance of these compounds in addressing neurological disorders (Romero et al., 2012).

Structural and Theoretical Studies

Extensive structural and theoretical analyses have been conducted to characterize related compounds further. These studies involve X-ray diffraction, spectroscopic techniques, and density functional theory calculations, enhancing our understanding of their molecular configurations and properties (Karthik et al., 2021). Such detailed analyses contribute to the optimization of these compounds for various scientific and pharmacological applications.

Future Directions

The compound could potentially be used in the development of new drugs, particularly as protein kinase inhibitors for cancer treatment .

properties

IUPAC Name

[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-12-22-15(11-16(23-12)27-2)24-7-9-25(10-8-24)17(26)13-5-3-4-6-14(13)18(19,20)21/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZDDIUOKDGZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

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